6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one
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Overview
Description
6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one is an organic compound with a complex structure It is characterized by the presence of a heptylanilino group, an octyloxy group, and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the Heptylanilino Group: This step involves the reaction of heptylamine with an appropriate aniline derivative under controlled conditions.
Introduction of the Octyloxy Group: The octyloxy group is introduced through an etherification reaction, where an octanol derivative reacts with a suitable precursor.
Cyclohexa-2,4-dien-1-one Core Formation: The core structure is formed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the dienone structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dienone structure to more saturated forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated derivatives.
Scientific Research Applications
6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Heptylanilino)methylidene]-3-(decoxy)cyclohexa-2,4-dien-1-one
- 6-[(4-Heptylanilino)methylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one
Uniqueness
6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can exhibit different reactivity and interactions compared to similar compounds.
Properties
CAS No. |
643755-16-2 |
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Molecular Formula |
C28H41NO2 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2-[(4-heptylphenyl)iminomethyl]-5-octoxyphenol |
InChI |
InChI=1S/C28H41NO2/c1-3-5-7-9-11-13-21-31-27-20-17-25(28(30)22-27)23-29-26-18-15-24(16-19-26)14-12-10-8-6-4-2/h15-20,22-23,30H,3-14,21H2,1-2H3 |
InChI Key |
HXVRBLYIHUGQLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)CCCCCCC)O |
Origin of Product |
United States |
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